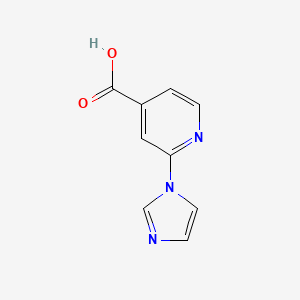

2-(1H-Imidazol-1-yl)isonicotinic acid

描述

Contextualization within Pyridine (B92270) and Imidazole (B134444) Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. Both pyridine and imidazole are fundamental six- and five-membered aromatic heterocycles, respectively, and are ubiquitous in nature and synthetic chemistry.

Pyridine, a six-membered ring with one nitrogen atom, is known for its basicity and its role as a versatile ligand in coordination chemistry. The nitrogen atom's lone pair of electrons is not involved in the aromatic system, making it available for coordination to metal ions. Isonicotinic acid, or pyridine-4-carboxylic acid, is a well-known derivative of pyridine with a carboxylic acid group that can also participate in coordination or hydrogen bonding.

Imidazole is a five-membered aromatic ring with two nitrogen atoms. One nitrogen atom is 'pyrrole-like' and contributes to the aromatic sextet, while the other is 'pyridine-like' with its lone pair available for protonation or coordination. This dual nature makes imidazole and its derivatives important in biological systems, such as in the amino acid histidine, and as ligands in coordination chemistry.

2-(1H-Imidazol-1-yl)isonicotinic acid combines these two important heterocyclic systems. The imidazole ring is attached to the pyridine ring at the 2-position, ortho to the nitrogen atom of the pyridine. This specific arrangement has significant implications for its chemical behavior, particularly its ability to act as a chelating ligand, where both the pyridine and imidazole nitrogen atoms can coordinate to a single metal center.

Significance as a Versatile Chemical Building Block and Ligand System in Contemporary Research

The unique structural features of this compound make it a highly versatile building block in several areas of modern chemical research. Its significance stems from its bifunctional nature, possessing both a carboxylic acid group and two potentially coordinating nitrogen atoms from the pyridine and imidazole rings.

As a chemical building block , it serves as a precursor for the synthesis of more complex organic molecules. The carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acid halides, allowing for its incorporation into larger molecular architectures. The presence of two heterocyclic rings also offers sites for further functionalization.

As a ligand system , it is of particular interest in coordination chemistry and materials science. The arrangement of the pyridine nitrogen, the imidazole nitrogen, and the carboxylate group allows it to act as a multidentate ligand, binding to metal ions in various coordination modes. This property is crucial for the construction of:

Coordination Polymers and Metal-Organic Frameworks (MOFs) : These are extended network structures built from metal ions or clusters linked by organic ligands. The geometry and functionality of the ligand are critical in determining the structure and properties of the resulting framework. The rigid nature of the pyridine and imidazole rings, combined with the flexible coordination of the carboxylate group, makes this compound an excellent candidate for designing MOFs with specific topologies and potential applications in gas storage, separation, and catalysis. While direct use of this specific ligand is still an emerging area, related imidazole-carboxylate ligands have been successfully used to construct porous MOFs. rsc.orgresearchgate.net

The table below summarizes the key features that contribute to its versatility.

| Feature | Description | Significance |

| Heterocyclic Core | Contains both pyridine and imidazole rings. | Combines the electronic and coordination properties of both systems. |

| Carboxylic Acid Group | Provides a site for deprotonation and coordination. | Enables formation of strong bonds with metal centers and participation in hydrogen bonding. |

| Nitrogen Donor Atoms | Two nitrogen atoms available for coordination. | Allows for chelation and the formation of stable metal complexes. |

| Rigid Structure | The aromatic rings provide a rigid backbone. | Offers predictability in the design of supramolecular structures. |

Overview of Key Research Areas and Methodological Approaches

Research involving this compound and its derivatives is primarily focused on a few key areas, with a range of methodological approaches being employed.

Key Research Areas:

Synthesis of Novel Coordination Compounds: A significant area of research is the synthesis and characterization of new metal complexes with this ligand. Researchers are exploring how it coordinates with various transition metals and lanthanides to form discrete molecules or extended structures.

Development of Functional Materials: There is growing interest in using this compound to create functional materials, particularly MOFs. The goal is to design materials with tailored properties for applications such as selective gas adsorption, catalysis, and sensing. For instance, MOFs constructed from similar imidazole-containing ligands have shown promise in sensing metal ions and small molecules. rsc.org

Catalysis: Metal complexes incorporating this ligand are being investigated for their catalytic activity in organic transformations. The electronic properties of the pyridine and imidazole rings can be tuned to influence the reactivity of the metal center.

Methodological Approaches:

The characterization of new compounds and materials derived from this ligand relies on a variety of analytical techniques.

| Analytical Technique | Information Obtained |

| X-ray Crystallography | Provides the precise three-dimensional structure of the molecule or coordination complex, including bond lengths and angles. researchgate.net |

| NMR Spectroscopy | (¹H and ¹³C) is used to determine the molecular structure and purity of the synthesized compounds. |

| Infrared (IR) Spectroscopy | Helps to identify the functional groups present in the molecule and to study the coordination of the ligand to metal ions. |

| Mass Spectrometry | Determines the molecular weight of the compound. |

| Thermogravimetric Analysis (TGA) | Used to assess the thermal stability of the resulting coordination polymers and MOFs. |

| Gas Adsorption Analysis | Measures the porosity and surface area of MOFs. |

属性

IUPAC Name |

2-imidazol-1-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-1-2-11-8(5-7)12-4-3-10-6-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLXZHOMEIHQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650360 | |

| Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-28-8 | |

| Record name | 2-(1H-Imidazol-1-yl)-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 1h Imidazol 1 Yl Isonicotinic Acid Scaffolds

Established Synthetic Pathways to 2-(1H-Imidazol-1-yl)isonicotinic acid and Core Analogues

The fundamental connection in this compound is the nitrogen-carbon bond between the N-1 position of the imidazole (B134444) ring and the C-2 position of the pyridine (B92270) ring. Established synthetic routes primarily focus on the efficient formation of this bond.

Direct Functionalization Approaches

Direct functionalization is a streamlined approach where a pre-formed isonicotinic acid derivative, typically halogenated at the 2-position, is reacted directly with imidazole. This method relies on nucleophilic substitution, where the imidazole acts as the nitrogen nucleophile. To overcome the relative inertness of the aryl halide, these reactions are almost always facilitated by a transition metal catalyst.

The most common starting material for this approach is a 2-halopyridine, such as 2-chloro- or 2-bromo-isonicotinic acid. The reaction proceeds via N-arylation of the imidazole ring. Both copper- and palladium-based catalytic systems have proven effective for this transformation. For instance, a copper(I)-catalyzed reaction, often referred to as an Ullmann-type condensation, can effectively couple imidazole with 2-bromopyridine (B144113) derivatives. organic-chemistry.orgwikipedia.orgnih.gov Similarly, the palladium-catalyzed Buchwald-Hartwig amination is an exceedingly general and powerful method for generating this type of aromatic carbon-nitrogen bond. wikipedia.orgacsgcipr.orgresearchgate.net These methods benefit from starting with a readily available isonicotinic acid core and directly installing the imidazole moiety in a single, decisive step.

Convergent Synthesis Strategies Incorporating Imidazole and Pyridine Moieties

Convergent synthesis involves the independent preparation of the imidazole and pyridine fragments, which are then joined in a final coupling step. This strategy offers flexibility, allowing for modifications to either heterocyclic core before the final assembly. The key bond-forming reactions are the same as those used in direct functionalization, namely the Ullmann and Buchwald-Hartwig couplings.

In this approach, one might synthesize a functionalized imidazole, perhaps as an organoboron or organotin derivative, and couple it with a 2-haloisocotinic acid ester. Conversely, a 2-functionalized isonicotinic acid derivative (e.g., 2-bromo- or 2-triflyloxy-isonicotinic acid) can be coupled with imidazole itself. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. This convergent approach is particularly valuable for creating a library of analogs, as diverse imidazole and pyridine precursors can be mixed and matched.

Advanced Synthetic Strategies for Complex this compound Derivatives

The synthesis of more complex derivatives of the core scaffold often requires more sophisticated strategies that can build multiple bonds and stereocenters with high efficiency and control.

Cascade Reactions and Multicomponent Methodologies for Imidazole-Isonicotinic Acid Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for rapidly building molecular complexity. acs.org While a direct MCR for the parent this compound is not prominently documented, the principles are well-established for related structures. For example, the Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful isocyanide-based MCR used to synthesize a wide variety of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides. beilstein-journals.orgmdpi.commdpi.com Adapting this logic, one could envision an MCR that incorporates a pyridine component pre-functionalized with a carboxylic acid (or a precursor) to generate complex imidazole-isonicotinic acid derivatives in a single step.

Furthermore, MCRs have been successfully employed in the synthesis of complex heterocyclic systems derived from isonicotinic acid hydrazide (isoniazid), demonstrating the compatibility of the isonicotinic acid core with one-pot, multicomponent strategies. bme.hu These approaches are highly valued for their atom economy and ability to generate diverse molecular libraries from simple starting materials.

Metal-Catalyzed and Metal-Free Coupling Reactions

The formation of the C-N bond between the imidazole and pyridine rings is the cornerstone of synthesizing the target scaffold, and metal catalysis is central to this process. Both copper and palladium are the workhorses for this transformation.

Copper-Catalyzed Coupling (Ullmann-Type Reactions): The Ullmann condensation is a classic method for forming C-N bonds using a copper catalyst, often under harsh conditions. organic-chemistry.orgwikipedia.org Modern protocols have introduced various ligands that allow the reaction to proceed under much milder conditions, greatly expanding its scope and functional group tolerance. organic-chemistry.orgmdpi.com Efficient copper(I)-catalyzed N-arylation of imidazoles with aryl bromides and iodides can be achieved at moderate temperatures (60–80 °C) using ligands such as pyridin-2-yl β-ketones. organic-chemistry.org

Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction. wikipedia.orgacsgcipr.org It generally exhibits high functional group tolerance and operates under mild conditions. The choice of phosphine (B1218219) ligand is crucial for the reaction's success and has been the subject of extensive development. This method is effective for coupling a wide array of amines, including imidazoles, with aryl halides and triflates, including 2-bromopyridines. researchgate.net

Below is a table comparing typical conditions for these metal-catalyzed coupling reactions.

| Feature | Copper-Catalyzed Ullmann-Type Coupling | Palladium-Catalyzed Buchwald-Hartwig Amination |

| Catalyst | CuI, CuBr, CuCl, Cu₂O | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | 1,10-Phenanthroline, Pyridin-2-yl β-ketones, 1-Methyl-imidazole | Biaryl phosphines (e.g., XPhos, tBuBrettPhos) |

| Base | Cs₂CO₃, K₂CO₃, t-BuOLi | K₃PO₄, NaOt-Bu, LHMDS |

| Solvent | DMSO, DMF | Toluene, Dioxane |

| Temperature | 60 - 140 °C | Room Temperature - 110 °C |

| Aryl Halide | Ar-I, Ar-Br (Ar-Cl is less reactive) | Ar-Cl, Ar-Br, Ar-I, Ar-OTf |

| Reference | nih.govorganic-chemistry.org | researchgate.netnih.gov |

Regioselective and Stereoselective Synthetic Protocols

Regioselectivity: In the synthesis of this compound, regioselectivity primarily concerns the site of attachment on the imidazole ring. For an unsubstituted imidazole, coupling with a 2-halopyridine occurs regioselectively at the N-1 position. However, for substituted imidazoles or pyridines with multiple potential reaction sites, catalyst control becomes critical. A compelling example of catalyst-controlled regioselectivity is seen in the arylation of 2-aminobenzimidazoles. A palladium-catalyzed system selectively arylates the exocyclic amino group, whereas a copper-catalyzed system selectively arylates the N-1 position of the imidazole ring. mit.edu This type of orthogonal reactivity allows for the precise and predictable synthesis of complex, multi-substituted analogs.

Stereoselectivity: The parent compound, this compound, is achiral, so stereoselectivity is not a concern in its synthesis. However, for derivatives that possess chiral centers, stereoselective protocols are essential. For example, if a chiral substituent were present on either the imidazole or pyridine ring, a stereoselective synthesis would be required to control the final product's three-dimensional structure. This could be achieved through enantioselective catalysis, for instance, by using a chiral phosphine ligand in a palladium-catalyzed coupling reaction to induce asymmetry. The synthesis of optically pure 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives highlights the application of enantioselective methods in creating chiral imidazole-containing compounds. researchgate.net

Green Chemistry Principles in the Synthesis of this compound Derivatives

The integration of green chemistry principles into synthetic organic chemistry is paramount for the development of sustainable and environmentally responsible processes. For the synthesis of derivatives of this compound, these principles can be applied to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

The pursuit of solvent-free reaction conditions represents a significant advancement in green synthesis. While specific solvent-free methods for the synthesis of this compound derivatives are not extensively documented in the literature, related methodologies for imidazole-containing compounds have been reported. For instance, the synthesis of imidazole-1-yl-acetic acid hydrochloride, a key intermediate for various pharmaceuticals, has been achieved under solvent-free conditions, highlighting the potential for similar approaches with the target scaffold.

In cases where a solvent is necessary, the use of environmentally benign alternatives is encouraged. Polyethylene glycol (PEG-400), for example, has been utilized as a green reaction medium for the synthesis of complex heterocyclic systems incorporating an isonicotinoyl moiety. This solvent is non-toxic, biodegradable, and recyclable, offering a safer alternative to conventional volatile organic solvents. The table below illustrates a comparative analysis of reaction conditions for a related synthesis, emphasizing the shift towards greener alternatives.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| None | PEG-400 | Room Temp. | - | - | colab.ws |

| Bleaching Earth Clay | PEG-400 | 60-70 | 3-4 | Good | colab.ws |

This table showcases the synthesis of a 2-isonicotinoyl derivative, demonstrating the application of green chemistry principles.

The use of recyclable catalysts is a core tenet of green chemistry, aiming to reduce waste and improve the economic viability of synthetic processes. For the synthesis of imidazole-containing compounds, various recyclable catalytic systems have been explored. Bleaching earth clay, a low-cost and environmentally friendly solid acid catalyst, has been successfully employed in the synthesis of isonicotinoyl-containing heterocyclic derivatives. colab.ws This catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss of activity.

Furthermore, heterogeneous catalysts, such as ceria (CeO₂), have demonstrated utility in the carbonylation of aliphatic 1,2-diamines to produce imidazolidin-2-ones, showcasing the potential for recyclable metal oxides in the synthesis of imidazole-related structures. mdpi.com The development of imidazolium-tagged copper catalysts soluble in ionic liquids represents another innovative approach, allowing for catalyst recycling over numerous cycles without a discernible decrease in performance. rsc.org These examples underscore the potential for developing robust and recyclable catalytic systems for the synthesis and functionalization of this compound derivatives.

Reactivity Profiles and Derivatization Strategies

The unique electronic properties of the pyridine and imidazole rings, coupled with the reactivity of the carboxylic acid group, provide a rich landscape for the chemical modification of the this compound scaffold.

The pyridine ring is generally considered electron-deficient and is therefore susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions when a suitable leaving group is present. Conversely, electrophilic aromatic substitution on the pyridine ring is challenging due to the deactivating effect of the nitrogen atom, which can be protonated or coordinate to Lewis acids under reaction conditions, further deactivating the ring. When such reactions do occur, they typically favor substitution at the 3-position.

The imidazole ring, on the other hand, is an electron-rich aromatic system and readily undergoes electrophilic substitution. The regioselectivity of this substitution can be influenced by the reaction conditions and the nature of the substituent at the 1-position. For the this compound scaffold, the pyridine ring at the 1-position of the imidazole will influence the electron density and, consequently, the preferred site of electrophilic attack on the imidazole ring.

Detailed studies on the specific substitution reactions of the this compound scaffold are not widely available. However, based on the general reactivity of these heterocyclic systems, a variety of derivatization strategies can be envisioned.

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides. Esterification of this compound can be achieved through standard methods such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. nih.gov

Alternative and often milder methods for esterification can also be employed. For instance, the use of imidazole carbamates as chemoselective esterification reagents provides a safe and efficient route to esters from a wide range of carboxylic acids. researchgate.net This method avoids the use of harsh acidic conditions and can be particularly useful for substrates sensitive to strong acids. The table below provides examples of conditions for the esterification of isonicotinic acid, a closely related compound.

| Reagent | Conditions | Yield (%) | Reference |

| Thionyl chloride, then alcohol | Room temperature | - | nih.gov |

| Alcohol, H₂SO₄ (catalyst) | Reflux | - | google.com |

This table illustrates common esterification methods applicable to isonicotinic acid and potentially to its 2-(1H-imidazol-1-yl) derivative.

The conversion of the carboxylic acid group to a hydrazide is a key transformation for the synthesis of various biologically active molecules. The most common method involves the reaction of the corresponding ester with hydrazine (B178648) hydrate. mdpi.com Therefore, the esters of this compound, synthesized as described in the previous section, can serve as precursors for the synthesis of 2-(1H-imidazol-1-yl)isonicotinohydrazide.

Further derivatization of the carboxylic acid to other nitrogen-containing functional groups can be achieved through rearrangement reactions such as the Curtius, Hofmann, and Schmidt rearrangements.

Curtius Rearrangement : This reaction involves the thermal or photochemical decomposition of an acyl azide, derived from the carboxylic acid, to an isocyanate. The isocyanate can then be trapped with various nucleophiles to yield amines, carbamates, or ureas. nih.govwikipedia.org

Hofmann Rearrangement : In this rearrangement, a primary amide, which can be synthesized from the carboxylic acid, is treated with a halogen (e.g., bromine) and a strong base to form an isocyanate, which can then be converted to a primary amine with one less carbon atom. wikipedia.org

Schmidt Reaction : This reaction allows for the direct conversion of a carboxylic acid to an amine with the loss of carbon dioxide by reacting it with hydrazoic acid in the presence of a strong acid. wikipedia.org

The application of these rearrangements to this compound would provide access to a diverse range of nitrogen-containing derivatives with potential applications in various fields of chemical research.

Coordination Chemistry and Ligand Properties of 2 1h Imidazol 1 Yl Isonicotinic Acid

Ligand Design Principles: Role of Imidazole (B134444) Nitrogen and Carboxylate Oxygen as Coordination Sites

The functionality of 2-(1H-Imidazol-1-yl)isonicotinic acid as a ligand is rooted in its bifunctional nature, possessing both a nitrogen-donating imidazole ring and an oxygen-donating carboxylate group. This design allows it to bind to metal centers in multiple ways, acting as a versatile building block in the construction of coordination architectures.

The primary coordination sites are:

Imidazole Nitrogen: The imidazole ring contains a pyridine-type nitrogen atom with a readily available lone pair of electrons, making it an excellent Lewis base for coordinating to metal ions. The nitrogen atom's position within the five-membered aromatic ring allows for strong σ-bonding with a metal center.

Carboxylate Oxygen: The isonicotinic acid moiety provides a carboxylate group (-COOH), which, upon deprotonation to (-COO⁻), offers two oxygen atoms that can coordinate to metals. The carboxylate group is a highly versatile coordination site and can adopt several binding modes, including monodentate (binding through one oxygen), bidentate chelating (binding to a single metal ion through both oxygens), and bridging (linking two or more metal centers).

This dual-functionality enables the ligand to act as a bridge between metal ions, facilitating the formation of extended structures like polymers and frameworks. The spatial arrangement of the imidazole and carboxylate groups dictates the potential geometry of the resulting metal complexes.

Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with this compound typically involves reacting the ligand with a suitable metal salt in a solvent system. Techniques such as slow evaporation or solvothermal methods are often employed to promote the growth of high-quality crystals suitable for structural analysis.

Depending on the reaction stoichiometry, the nature of the metal ion, and the presence of other coordinating species, this compound can form discrete coordination compounds.

Mononuclear Complexes: In these compounds, a single central metal ion is coordinated by one or more ligand molecules. For instance, a metal ion with a preference for an octahedral geometry might coordinate to two deprotonated ligands acting in a bidentate fashion, with the remaining coordination sites occupied by solvent molecules or other simple anions.

Polynuclear Complexes: These involve multiple metal ions linked together by the bridging capabilities of the ligand. The carboxylate group can bridge two metal centers, while the imidazole nitrogen coordinates to one of them, leading to the formation of well-defined polynuclear clusters.

The ability of this compound to bridge metal ions makes it an ideal candidate for the self-assembly of infinite, repeating structures known as coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov In this process, the metal ions act as "nodes" and the organic ligands act as "linkers," connecting the nodes to build one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. researchgate.net The resulting materials are crystalline solids with potential applications in areas such as gas storage, catalysis, and sensing. nih.gov For example, similar bifunctional ligands containing both imidazolyl and carboxyl groups have been successfully used to synthesize 2D layered architectures. researchgate.net

The final structure of a coordination compound is highly dependent on several factors, with the choice of metal ion and the presence of auxiliary ligands (coligands) being paramount.

Influence of Metal Ions: Different metal ions have distinct preferences for coordination number and geometry (e.g., tetrahedral, square planar, octahedral). researchgate.net For example, a metal ion like Zn(II), which flexibly adopts tetrahedral or octahedral geometries, might yield different structural outcomes compared to Cu(II), which often exhibits a Jahn-Teller distorted octahedral geometry. The size and charge of the metal ion also influence the bond lengths and angles within the coordination sphere.

Supramolecular Chemistry and Self Assembly Processes Involving 2 1h Imidazol 1 Yl Isonicotinic Acid

Non-Covalent Interactions Governing Supramolecular Assembly

The self-assembly of 2-(1H-Imidazol-1-yl)isonicotinic acid into larger, ordered structures is primarily governed by a combination of hydrogen bonds, pi-stacking interactions, and coordination bonds with metal ions. The interplay of these forces determines the final topology and dimensionality of the resulting supramolecular architecture.

Hydrogen bonds are crucial directional interactions that play a significant role in the crystal engineering of nitrogen-containing heterocyclic compounds. In structures involving imidazole (B134444) and carboxylic acid groups, molecules are often linked by strong intermolecular hydrogen bonds. For instance, in related imidazole-acid compounds, extensive three-dimensional networks are formed through O—H⋯O and N—H⋯O interactions. nih.gov The carboxylic acid group (–COOH) of this compound can act as a hydrogen bond donor, while the nitrogen atoms on both the pyridine (B92270) and imidazole rings can act as acceptors. This allows for the formation of robust synthons, which are reliable and predictable patterns of hydrogen bonds that guide the assembly of molecules into chains, sheets, or more complex 3D networks. researchgate.netmdpi.com

Coordination bonds, formed between the nitrogen atoms of the ligand and a central metal ion, are the strongest and most directional forces in the assembly of many supramolecular systems. The this compound ligand offers multiple potential coordination sites: the pyridine nitrogen, the imidazole nitrogen, and the carboxylate oxygen atoms. This versatility allows it to bind to metal ions in various ways, acting as a bridge between metal centers to form coordination polymers. mdpi.comnih.gov The choice of metal ion, with its specific coordination number and preferred geometry (e.g., tetrahedral, square planar, or octahedral), along with the ligand's flexibility, dictates the final structure of the resulting metal-organic framework (MOF) or coordination polymer. nih.govmdpi.com

Design and Fabrication of Supramolecular Systems

The predictable nature of the non-covalent interactions described above allows for the rational design and synthesis of complex supramolecular systems with desired structures and properties.

A key strategy in the design of discrete supramolecular structures is the use of metal-ligand axial coordination. In this approach, a metal complex, such as a metal porphyrin, acts as a scaffold. The this compound can then coordinate to the metal center through one of its nitrogen atoms (typically the pyridine nitrogen), occupying an axial position on the scaffold. This method is highly effective for constructing multicomponent systems where the properties of the individual components can be combined or modulated. The strength and stability of this axial coordination are fundamental to the integrity of the resulting assembly.

Building upon the principle of axial coordination, self-assembled dyads (two-component systems) and other multicomponent assemblies can be fabricated. For example, a zinc-porphyrin complex can be axially coordinated with an isonicotinic acid derivative. In such a dyad, the porphyrin can function as a photosensitizer or electron donor, while the coordinated ligand can act as an electron acceptor or an anchoring group to a surface. This modular approach, driven by the spontaneous formation of coordination bonds, allows for the creation of functional systems for applications in areas like artificial photosynthesis and molecular electronics. The precise control over the assembly process is achieved by carefully selecting the metal center and the functional groups on the coordinating ligand.

Functional Supramolecular Materials

The design of functional supramolecular materials is a cornerstone of advancing solar cell technology. These materials are formed through non-covalent interactions, such as hydrogen bonding and metal-ligand coordination, which enable the self-assembly of molecules into highly ordered structures. The compound this compound is a prime candidate for the construction of such materials due to its bifunctional nature. The imidazole group can act as a versatile ligand for a variety of metal centers, while the isonicotinic acid group can serve as an effective anchoring group to semiconductor surfaces, such as titanium dioxide (TiO2), commonly used in dye-sensitized solar cells (DSSCs).

Application in Supramolecular Solar Cells as Ligand Components

In the context of supramolecular solar cells, this compound can function as a key ligand component in the design of sensitizers and charge-transfer mediators. The imidazole moiety is a well-established coordinating group in the field of coordination chemistry and has been incorporated into various organic dyes and metal complexes for DSSCs. nih.gov Its presence can influence the electronic properties of the resulting supramolecular assembly, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient electron injection and dye regeneration.

The isonicotinic acid portion of the molecule is a derivative of nicotinic acid and is known to form stable self-assembled monolayers (SAMs) on various surfaces. rsc.org In perovskite solar cells, for instance, isonicotinic acid has been successfully employed as a gap-filling SAM, enhancing both the power conversion efficiency (PCE) and the stability of the devices. acs.orgnih.gov The carboxylic acid group of the isonicotinic acid can strongly bind to the surface of metal oxide semiconductors, facilitating the transfer of photoexcited electrons from the sensitizer (B1316253) to the semiconductor's conduction band.

The combination of these two functional groups in a single molecule offers a synergistic effect. The imidazole can coordinate with a metal center or participate in hydrogen bonding networks, while the isonicotinic acid anchors the entire assembly to the semiconductor surface. This dual functionality is highly desirable for creating stable and efficient interfaces within a solar cell.

| Feature | Role of Imidazole Moiety | Role of Isonicotinic Acid Moiety | Potential Advantage for Solar Cells |

| Coordination | Acts as a ligand for metal ions (e.g., Ru, Zn). nih.gov | The nitrogen in the pyridine ring can also coordinate with metal ions. | Formation of stable metal-ligand complexes for light harvesting. |

| Self-Assembly | Participates in hydrogen bonding and π-π stacking. | Forms self-assembled monolayers (SAMs) via the carboxylic acid group. acs.orgnih.gov | Creation of ordered molecular layers for efficient charge transport. |

| Anchoring | - | The carboxylic acid group strongly binds to metal oxide surfaces (e.g., TiO2). researchgate.net | Efficient electron injection from the dye to the semiconductor. |

| Electronic Tuning | Influences HOMO/LUMO energy levels of the supramolecular assembly. nih.gov | Can modify the work function of the semiconductor surface. | Optimization of energy level alignment for improved device performance. |

Role in Ordered Systems for Enhanced Performance

The ability of this compound to promote the formation of ordered systems is a key factor for enhancing the performance of supramolecular solar cells. In DSSCs, the arrangement of dye molecules on the semiconductor surface significantly impacts the efficiency of light harvesting, electron injection, and charge recombination. A well-ordered monolayer of sensitizers can prevent dye aggregation, which is a common cause of performance loss.

The self-assembly properties of the isonicotinic acid group can lead to the formation of a densely packed and well-ordered monolayer on the TiO2 surface. acs.orgnih.gov This ordered arrangement can improve the electronic coupling between the sensitizer and the semiconductor, leading to faster electron injection rates. Furthermore, the imidazole groups, extending away from the surface, can be used to build up a three-dimensional supramolecular structure. This can be achieved through coordination with metal ions or through non-covalent interactions with other components of the solar cell, such as the electrolyte or a solid-state hole transporter.

| Parameter | Unordered System | Ordered System with this compound | Performance Enhancement |

| Dye Aggregation | High | Low | Improved light harvesting and electron injection. |

| Electron Injection Rate | Variable | High and uniform | Increased short-circuit current (Jsc). |

| Charge Recombination | High | Low | Increased open-circuit voltage (Voc) and fill factor (FF). |

| Stability | Poor | Enhanced | Longer device lifetime. |

Theoretical and Computational Chemistry Studies of 2 1h Imidazol 1 Yl Isonicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, employing the principles of quantum mechanics to model molecular properties. These methods are instrumental in understanding the intrinsic characteristics of 2-(1H-imidazol-1-yl)isonicotinic acid.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. kbhgroup.in It provides a balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. DFT calculations can elucidate the distribution of electrons within this compound, which is crucial for understanding its reactivity and intermolecular interactions.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting ability. scirp.org The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. scirp.org For instance, in a study of imidazo[1,2-a]pyridine (B132010) derivatives, the energy gap ranged from 2.49 eV to 3.91 eV, indicating varying levels of stability and reactivity among the compounds. scirp.org

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP map helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, predicting how the molecule will interact with other chemical species. nih.gov These analyses are fundamental for predicting the chemical behavior of this compound. scirp.org

Table 1: Representative Electronic Properties of a Heterocyclic Compound Calculated via DFT

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.59 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.91 | Indicator of chemical reactivity and stability |

Note: Data is illustrative and based on findings for related imidazo[1,2-a]pyridine N-acylhydrazone derivatives. scirp.org

DFT calculations are also extensively used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net By performing geometry optimization, researchers can determine theoretical bond lengths, bond angles, and dihedral angles. mdpi.com These computed values can be compared with experimental data, such as those from X-ray crystallography, to validate the computational model. mdpi.com For example, a combined experimental and theoretical study on an isonicotinohydrazide derivative showed good agreement between the molecular geometry calculated by DFT (using the B3LYP method) and the values obtained from X-ray diffraction. mdpi.com

Furthermore, these calculations provide the total energy of the molecule, which is essential for comparing the stability of different isomers or conformers. nih.gov In a theoretical study of benzimidazole (B57391) derivatives, DFT calculations predicted that amido tautomers were significantly more stable (lower in energy) than the corresponding amidic acid forms. mdpi.com This type of analysis for this compound would be critical in determining its preferred structure and potential tautomeric forms under various conditions.

Table 2: Comparison of Selected Experimental and DFT-Calculated Bond Lengths (Å) for a Related Isonicotinohydrazide Compound

| Bond | Experimental (X-ray) | Calculated (DFT/B3LYP) |

|---|---|---|

| N1–C3 | 1.342 | 1.344 |

| N1–C4 | 1.338 | 1.342 |

| C6=O1 | 1.236 | 1.229 |

Note: Data adapted from a study on N'-(4-dimethylaminobenzylidene)-isonicotinohydrazide monohydrate to illustrate the methodology. mdpi.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques build upon quantum calculations to explore how a molecule interacts with its environment, particularly with biological macromolecules, and to understand its dynamic behavior.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when it binds to a specific protein target. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of a receptor protein. nih.gov Docking algorithms then calculate the binding affinity, often expressed as a binding energy score, which estimates the strength of the ligand-receptor interaction. researchgate.net

For example, docking studies on substituted benzo[d]imidazol-1-yl)methyl)benzimidamide scaffolds against the Plasmodium falciparum adenylosuccinate lyase receptor were used to predict potential interaction modes and binding affinities. nih.gov Similarly, a study on novel ursolic acid derivatives used molecular docking to assess their potential interaction with the estrogen receptor as part of an anticancer agent development program. mdpi.com For this compound, docking studies could identify potential protein targets and elucidate the key amino acid residues involved in the binding, providing a rationale for its biological activity.

Table 3: Illustrative Molecular Docking Results for a TIM-3 Inhibitor Candidate

| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| HIT104310526 | -82.87 | TYR60, PHE62, SER64, CYS113 |

| HIT100058889 | -77.84 | TYR60, PHE62, SER64 |

| Reference Ligand | -72.87 | SER64, CYS113 |

Note: Data is based on MM-GBSA binding free energy calculations for N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide and related compounds to demonstrate the type of data generated in docking studies. frontiersin.org

Molecules that are not rigid can exist in multiple spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. researchgate.net This can be achieved by performing a potential energy scan, where the energy of the molecule is calculated as a function of the rotation around a specific bond. researchgate.net

Molecular dynamics (MD) simulations offer a more advanced approach, simulating the movement of atoms in a molecule over time. mdpi.com MD provides insights into the flexibility of the molecule and the transitions between different conformations. nih.gov For a molecule like this compound, which has rotatable bonds connecting the imidazole (B134444) and pyridine (B92270) rings, conformational analysis would be vital. It would help determine the preferred spatial orientation of these two rings relative to each other, which can significantly influence how the molecule fits into a receptor's binding site. For example, MD simulations of the drug lovastatin (B1675250) were used to investigate its conformational flexibility and dynamic disorder in the bulk crystal. mdpi.com

Mechanistic Insights from Computational Approaches in Chemical Reactions

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. nih.gov The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

DFT calculations can be used to model the step-by-step process of a chemical reaction. For instance, a proposed reaction mechanism for the formation of 2‐[(1H‐imidazol‐1‐yl)methyl]phenol involves the reaction of an ortho-quinone methide precursor with imidazole. researchgate.net Computational modeling of such a reaction would involve calculating the energies of all proposed intermediates and transition states to confirm the most likely pathway. Similarly, the mechanism for the synthesis of imidazo-1,4-oxazinone derivatives was investigated by isolating intermediate products and discussing the reaction path under different conditions, a process that could be powerfully complemented by computational studies. nih.gov For this compound, computational approaches could be used to optimize synthesis pathways or to understand its metabolic degradation by modeling the reaction steps involved.

Predictive Modeling for Structure-Property Relationships (excluding biological activity prediction)

The predictive modeling process for a compound like this compound would typically involve the following steps:

Molecular Descriptor Calculation : A variety of molecular descriptors would be calculated for the optimized 3D structure of the molecule. These descriptors can be categorized as:

Topological descriptors : Based on the 2D representation of the molecule, describing atomic connectivity.

Geometrical descriptors : Derived from the 3D structure, such as molecular surface area and volume.

Quantum-chemical descriptors : Obtained from quantum chemical calculations (e.g., using Density Functional Theory - DFT), including dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential surfaces.

Model Development : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to create a mathematical equation that correlates the calculated descriptors with a specific physicochemical property.

Model Validation : The predictive power of the developed model is assessed using statistical metrics like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation with a test set of molecules.

Predicting Physicochemical Properties of Related Structures

Insights into the potential physicochemical properties of this compound can be gleaned from computational studies on N-functionalized imidazoles and pyridine carboxylic acid derivatives.

For N-functionalized imidazoles, computational methods like COSMOtherm, which utilizes DFT calculations, have been employed to predict thermophysical properties such as density, viscosity, and vapor pressure. mdpi.comresearchgate.net These studies have shown that calculated densities often have a good correlation with experimental data. researchgate.net

Similarly, for pyridine carboxylic acid derivatives, computational studies have explored their structural and electronic properties. nih.gov The substitution on the pyridine ring is known to significantly impact the physicochemical properties of the molecule. nih.gov

Potential Applications for this compound

A validated QSPR model for this compound and its derivatives could predict a range of physicochemical properties, including but not limited to:

Solubility : Predicting the solubility in various solvents is crucial for applications in materials science and chemical synthesis.

Melting Point : The melting point is a fundamental physical property that can be correlated with molecular structure.

Electronic Properties : Properties such as the dipole moment, polarizability, and frontier molecular orbital energies can provide insights into the molecule's reactivity and intermolecular interactions.

The development of such predictive models would facilitate the rational design of new molecules based on the this compound scaffold with tailored physicochemical properties for specific applications.

Data Tables

Since no specific predictive models for this compound were found, the following table provides a hypothetical representation of data that could be generated from a QSPR study for a series of related isonicotinic acid derivatives.

Table 1: Hypothetical QSPR Data for Isonicotinic Acid Derivatives

| Compound | Topological Polar Surface Area (Ų) | Calculated LogP | Predicted Aqueous Solubility (logS) |

| Isonicotinic acid | 63.32 | 0.43 | -1.25 |

| 2-Chloroisonicotinic acid | 63.32 | 0.98 | -1.89 |

| 2-Methylisonicotinic acid | 63.32 | 0.85 | -1.62 |

| This compound | 81.99 | -0.15 | -2.10 |

Note: The data in this table is for illustrative purposes and is not based on actual experimental or validated computational results for this compound.

Detailed Research Findings

A comprehensive literature search did not yield specific QSPR studies focused solely on the non-biological, physicochemical properties of this compound. However, broader computational studies on related heterocyclic compounds provide a framework for how such research would be conducted.

For instance, studies on N-functionalized imidazoles have successfully used computational tools to predict properties like density and viscosity. mdpi.comresearchgate.net These studies often employ DFT for geometry optimization and subsequent calculation of molecular descriptors, which are then used in predictive models. mdpi.com The findings from these studies indicate that the nature of the substituent on the imidazole ring significantly influences the physicochemical properties of the molecule. mdpi.comresearchgate.net

Similarly, research on pyridine carboxylic acids has utilized computational methods to understand their structural and electronic characteristics. nih.gov These studies often focus on aspects like hydrogen bonding capabilities and crystal packing, which are related to properties like melting point and solubility.

Therefore, while direct research findings on predictive modeling for the specific structure-property relationships of this compound are not available, the existing body of research on its constituent chemical moieties strongly supports the feasibility and potential utility of such computational studies.

Advanced Research Applications Leveraging 2 1h Imidazol 1 Yl Isonicotinic Acid Derivatives

Applications in Advanced Materials Science

Derivatives of 2-(1H-imidazol-1-yl)isonicotinic acid are instrumental in the synthesis of novel materials with specialized properties. Their ability to coordinate with metal ions has led to the development of porous frameworks for gas management and materials with significant photocatalytic capabilities.

Gas Adsorption and Separation in Porous Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The specific geometry and chemical nature of the organic linker dictate the pore size, shape, and surface properties of the resulting MOF, which in turn determines its suitability for applications such as gas storage and separation.

A derivative ligand, 5-(imidazol-1-yl)-N′-(pyridin-4-ylmethylene)nicotinohydrazide, which is structurally related to this compound, has been used to synthesize a series of porous three-dimensional Cadmium(II)-MOFs. researchgate.net These frameworks, designated as [Cd(L)(NO₃)]n (1), [Cd(L)Cl]n (2), [Cd(L)Br]n (3), and [Cd(L)I]n (4), exhibit one-dimensional rhombic channels. researchgate.net The presence of different halide and nitrate (B79036) ions within these channels influences the gas adsorption properties of the materials. Research has shown that these compounds exhibit varying capacities for carbon dioxide (CO₂) adsorption at 273 K, highlighting the potential for tuning the gas separation capabilities of such MOFs by modifying the ancillary ligands. researchgate.net The selective adsorption of CO₂ is a critical area of research for applications in carbon capture and purification of gas streams. wikipedia.org

Table 1: CO₂ Adsorption Capacities of Cd(II)-MOFs at 273 K Data sourced from research on porous 3-D Cd(II) metal-organic frameworks. researchgate.net

| Compound | Coordinated Anion | CO₂ Adsorption Capacity (cm³/g) |

| 1 | NO₃⁻ | ~28.5 |

| 2 | Cl⁻ | ~25.0 |

| 3 | Br⁻ | ~22.5 |

| 4 | I⁻ | ~20.0 |

Photocatalytic Properties of Derived Materials

The integration of imidazole (B134444) and isonicotinic acid-based ligands into metal-organic frameworks can produce materials with promising photocatalytic properties. These materials can harness light energy to drive chemical reactions, such as the degradation of environmental pollutants. figshare.com The organic linkers can act as light-harvesting antennae, transferring energy to the metal centers, which then participate in redox reactions. acs.org

For instance, MOFs constructed from metal ions and ligands containing imidazole and carboxylate functionalities have demonstrated the ability to degrade organic dyes like methyl orange and methylene (B1212753) blue under UV or visible light irradiation. figshare.comconsensus.app The photocatalytic efficiency is influenced by the choice of both the metal ion and the organic ligand, which together determine the material's electronic structure and band gap. acs.orgresearchgate.net

In a related study, a modified titania (TiO₂) photocatalyst was developed using bis(isonicotinic acid)phthalocyaninatocobalt(II). This material showed enhanced degradation of benzene (B151609) vapor under fluorescent lamp irradiation compared to unmodified TiO₂. dlsu.edu.ph The isonicotinic acid ligand was credited with improving the electronic structure of the complex and facilitating its attachment to the TiO₂ surface, thereby enhancing its photocatalytic activity. dlsu.edu.ph This demonstrates the role of isonicotinic acid derivatives in creating efficient photocatalysts for air purification.

Table 2: Photocatalytic Degradation by Materials Derived from Related Ligands

| Photocatalyst | Target Pollutant | Light Source | Key Finding |

| [Mn₃(btc)₂(bimb)₂]·4H₂O | Anionic Dye (X3B) | UV Light | Exhibits high photocatalytic activity for dye degradation. researchgate.net |

| [CoPc(isa)₂]-TiO₂ | Benzene Vapor | Fluorescent Lamp | Increased degradation rate compared to unligated CoPc-TiO₂. dlsu.edu.ph |

| Cd-MOF with biim-4 ligand | Methyl Orange | UV Irradiation | High photocatalytic degradation effect observed. figshare.com |

Electrochemical Applications as a Component in Corrosion Inhibition Studies

Derivatives of this compound have found application in the field of electrochemistry, specifically as corrosion inhibitors for metals in acidic environments. Corrosion is an electrochemical process that causes significant degradation of metallic materials. Organic compounds containing heteroatoms like nitrogen, oxygen, and sulfur can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. scispace.comresearchgate.net

Isonicotinic acid hydrazide derivatives, for example, have been synthesized and tested as corrosion inhibitors for mild steel in hydrochloric acid (HCl) solutions. scispace.comresearchgate.net Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy are used to evaluate their performance. Studies have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scispace.com The inhibition efficiency typically increases with the concentration of the inhibitor. The adsorption of these molecules on the steel surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.net The presence of the imidazole ring and the isonicotinic acid moiety provides multiple adsorption centers (N and O atoms and π-electrons) that facilitate strong bonding to the metal surface. researchgate.net

Table 3: Corrosion Inhibition Efficiency of Isonicotinic Acid Hydrazide Derivatives on Mild Steel in 0.5 M HCl Data represents examples of inhibition efficiencies for related compounds. scispace.com

| Inhibitor Compound | Concentration (ppm) | Inhibition Efficiency (%) |

| INIMH | 100 | 95.8 |

| INIMH | 200 | 97.5 |

| INPMH | 100 | 96.1 |

| INPMH | 200 | 97.8 |

Development of Chemical Probes and Sensing Elements (e.g., pH and cell volume probes)

The development of high-quality chemical probes is crucial for studying the function of proteins and other biological processes within their native cellular environments. figshare.comresearchgate.net These small molecules are designed to interact with specific targets and report on cellular conditions. bcrec.id

Specifically, imidazol-1-ylalkanoic acids, a class of compounds to which this compound belongs, have been utilized as probes for determining intracellular and extracellular pH as well as cell volume. acs.orgrsc.org These measurements are typically carried out using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of certain protons on the imidazole ring are sensitive to the surrounding pH. By monitoring these shifts, researchers can obtain accurate readings of pH levels inside and outside of cells. This capability is vital for studying cellular metabolism, ion transport, and other physiological processes where pH regulation is critical. The development of such probes provides a non-invasive tool to investigate cellular states and functions in real-time. acs.org

Structure Function Relationships in 2 1h Imidazol 1 Yl Isonicotinic Acid and Its Derivatives

Impact of Structural Modifications on Coordination Behavior and Complex Formation

The coordination behavior of 2-(1H-imidazol-1-yl)isonicotinic acid is dictated by the presence of multiple potential donor sites: the nitrogen atoms of the imidazole (B134444) and pyridine (B92270) rings, and the oxygen atoms of the carboxylate group. Structural modifications to this ligand can significantly influence which of these sites bind to a metal center and the dimensionality of the resulting coordination polymer.

The coordination environment of metal ions is a key factor in determining the final structure of the complex. For instance, in coordination polymers synthesized with imidazole derivative ligands, Fe(II) ions can adopt different coordination geometries, leading to structures with varying dimensionalities. mdpi.com For example, an octahedral Fe(II) ion can coordinate with the nitrogen atoms of planar cyanometallate units at its equatorial positions and with monodentate imidazole derivatives at its axial positions, resulting in a 2D sheet structure. mdpi.com In other arrangements, the Fe(II) ion can be coordinated to four imidazole ligands and two cyanometallate units, forming a 1D chain structure. mdpi.com

The nature of the substituent on the imidazole ring can also direct the formation of different structures. For example, the use of a 1-ethyl-imidazole ligand can lead to a 2D Hofmann-like structure, while bulkier substituents like 1-benzyl-imidazole or 1-allyl-imidazole can favor the formation of 1D chains. mdpi.com Similarly, in zinc(II) coordination polymers with 3-(1H-imidazol-1-yl)propanoate linkers, which are structurally related to the title compound, the zinc atoms are typically tetrahedral, coordinating to two imidazole nitrogens and two carboxylate groups from four different ligands. chemrxiv.org The introduction of substituents on the imidazole ring, such as methyl or phenyl groups, can alter the packing of these coordination polymers. chemrxiv.orgchemrxiv.org

The choice of co-ligands in the synthesis of coordination polymers also plays a critical role. The use of different carboxylate ligands in conjunction with a primary bis-imidazole ligand has been shown to be an effective strategy for constructing novel coordination polymers with diverse structures. mdpi.com The isonicotinic acid moiety itself is a versatile ligand, capable of coordinating to metal ions as a monodentate ligand through the pyridine nitrogen. ajol.info In some complexes, it has been observed to form distorted octahedral geometries around the metal center. ajol.info Derivatives of isonicotinic acid hydrazide can act as monobasic tridentate ligands, forming mononuclear complexes with various transition metals. researchgate.netnih.gov The stoichiometry of these complexes, such as 1:1 or 1:2 metal-to-ligand ratios, can also be influenced by the specific metal ion and the ligand structure. researchgate.netnih.gov

| Structural Feature | Observation | Resulting Dimensionality | Reference |

|---|---|---|---|

| Fe(II) with monodentate 1-ethyl-imidazole and cyanometallate co-ligands | Octahedral Fe(II) coordinated to four cyanometallate nitrogens in the equatorial plane and two imidazole nitrogens at the axial positions. | 2D sheet | mdpi.com |

| Fe(II) with monodentate 1-benzyl-imidazole and cyanometallate co-ligands | Octahedral Fe(II) coordinated to four imidazole nitrogens and two cyanometallate nitrogens. | 1D chain | mdpi.com |

| Zn(II) with 3-(1H-imidazol-1-yl)propanoate | Tetrahedral Zn(II) coordinated to two imidazole nitrogens and two carboxylate oxygens from four distinct ligands. | 2D network connected into a 3D network via crystal water | chemrxiv.org |

| Isonicotinic acid with Co(II), Cu(II), or Zn(II) | Acts as a monodentate ligand through the pyridine nitrogen. | Discrete molecules with distorted octahedral geometry | ajol.info |

Influence of Substituents on Supramolecular Self-Assembly

The supramolecular self-assembly of this compound and its derivatives into higher-order structures is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netresearchgate.net Substituents on the ligand can significantly influence the strength and directionality of these interactions, thereby dictating the final supramolecular architecture.

Hydrogen bonding is a particularly important directional force in the self-assembly of these compounds. nih.gov The imidazole ring, when not substituted at the N1 position, can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom is a hydrogen bond acceptor. researchgate.net The carboxylic acid group of the isonicotinic acid moiety is also a potent hydrogen bond donor and acceptor. In cocrystals of isonicotinic acid derivatives, robust hydrogen bond synthons, such as the acid-pyridine and acid-amide heterosynthons, are commonly observed. nih.gov The introduction of additional functional groups capable of hydrogen bonding can lead to more complex, two-dimensional or three-dimensional hydrogen-bonded networks. researchgate.net For example, in cocrystals of isoniazid, a derivative of isonicotinic acid, with α-hydroxycarboxylic acids, the carboxylic acid consistently forms a hydrogen bond with the pyridine ring nitrogen. mdpi.commdpi.com The presence of additional hydroxyl groups on co-formers can lead to different packing arrangements. iucr.org

The imidazole ring's propensity for π-π stacking also plays a role in the formation of supramolecular structures. researchgate.net The introduction of aromatic substituents can enhance these interactions, leading to layered or columnar structures. Conversely, bulky aliphatic substituents may hinder π-π stacking due to steric repulsion.

Tuning Ligand Properties for Specific Chemical Interactions

The electronic and steric properties of this compound can be precisely tuned by the introduction of various substituents, thereby altering its interactions with other chemical species, such as metal ions or biological macromolecules. This ability to fine-tune ligand properties is fundamental to the design of molecules for specific applications.

The interaction of imidazole derivatives with metal cations is a prime example of how substituent effects can be harnessed. A computational study on the binding of various metal cations to substituted imidazoles revealed that electron-donating groups on the imidazole ring increase the metal-binding energy, while electron-withdrawing groups decrease it. semanticscholar.org This trend can be rationalized by the hardness of the metal cations and the imidazole derivatives, providing a predictive framework for metal-imidazole binding strength. semanticscholar.org The development of accurate computational models for metal-imidazole interactions is crucial for understanding their role in biological systems and for the design of new metalloproteins and catalysts. nih.govacs.org

The positioning of imidazole ligands within a larger molecular scaffold can also be used to create specific coordination environments with fine-tuned metal affinities. tu-dortmund.de For example, by incorporating imidazole ligands into DNA G-quadruplexes, it is possible to control the coordination geometry around a bound metal ion, such as Cu(II) or Ni(II), by varying the number and location of the imidazole groups. tu-dortmund.de

Steric effects, in addition to electronic effects, play a significant role in modulating ligand-receptor interactions. core.ac.uk Bulky substituents near a coordinating atom can hinder the approach of a metal ion or another molecule, thereby weakening the interaction. rsc.org A database of steric and electronic properties of heteroaryl substituents has been developed to aid in the quantitative description of these effects and to establish structure-activity relationships. nih.gov

The functional groups on a molecule can also influence its interactions in a biological context. For instance, the surface chemistry of an implant, determined by the terminal functional groups of self-assembled monolayers, can affect the degree of fibrous capsule formation. nih.gov Surfaces terminated with methyl groups have been shown to induce a stronger inflammatory response and thicker fibrous capsules compared to those terminated with carboxyl or hydroxyl groups. nih.gov This highlights the importance of considering the specific chemical interactions between a molecule and its biological environment.

| Substituent Type | Effect on Imidazole Ring | Impact on Metal-Ligand Interaction | Reference |

|---|---|---|---|

| Electron-donating groups (e.g., -CH3, -NH2) | Increases electron density on the coordinating nitrogen atom. | Increases the binding energy with metal cations. | semanticscholar.org |

| Electron-withdrawing groups (e.g., -NO2, -CN) | Decreases electron density on the coordinating nitrogen atom. | Decreases the binding energy with metal cations. | semanticscholar.org |

| Bulky groups (e.g., -C(CH3)3) | Creates steric hindrance around the coordination site. | May weaken or prevent binding due to steric repulsion. | core.ac.ukrsc.org |

| Halogens (e.g., -F, -Cl, -Br) | Inductive electron withdrawal and potential for halogen bonding. | Can modulate binding affinity and introduce new interaction motifs. | mdpi.com |

Elucidation of Substituent Effects on Synthetic Reactivity and Yields

In the synthesis of functionalized 1H-imidazoles, the reaction conditions and the nature of the substituents on the precursors play a crucial role. For example, an efficient method for preparing 2-substituted 1H-imidazole derivatives involves the acid-mediated transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com The success of this reaction is dependent on the stability of the intermediates and the propensity for the desired cyclization and rearrangement to occur.

In reactions to produce substituted 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols, the electronic effects of substituents on the reactant aldehyde were found to significantly impact the reaction yield. nih.gov Electron-withdrawing groups on the aldehyde generally provided the best yields, while electron-donating groups resulted in lower yields. nih.gov This suggests that the electrophilicity of the carbonyl carbon is a key factor in the rate-determining step of the reaction.

The synthesis of isonicotinic acid hydrazide derivatives, which are structurally related to the title compound, also demonstrates the influence of substituents. In the synthesis of novel hydrazone derivatives of isonicotinic hydrazide, the reaction of alkoxy benzaldehyde derivatives with isoniazid proceeded in excellent yields. mdpi.com The synthesis of other isonicotinic acid hydrazide derivatives has also been reported, with the biological activity of the final products being dependent on the nature of the introduced substituents. researchgate.netnih.gov

Furthermore, in the synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, the starting materials are often substituted bromoacetophenones. researchgate.netnih.gov The reactivity of these precursors and the yield of the subsequent condensation with imidazole can be affected by the substituents on the phenyl ring. The Pinner reaction strategy has been employed for the synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates, where the structure of the starting materials and the nature of the nucleophile determine the final product. nih.gov

Future Outlook and Emerging Research Frontiers for 2 1h Imidazol 1 Yl Isonicotinic Acid Chemistry

Prospects for Novel Synthetic Methodologies

While established methods for the synthesis of imidazole (B134444) and isonicotinic acid derivatives exist, the future of 2-(1H-imidazol-1-yl)isonicotinic acid chemistry lies in the development of more efficient, sustainable, and versatile synthetic routes. mdpi.comresearchgate.net Current research often involves multi-step procedures that can be time-consuming and may result in modest yields. mdpi.com Emerging frontiers in synthesis will likely focus on catalytic C-N bond formation, one-pot reactions, and flow chemistry to streamline production and enhance scalability.

Key areas for future synthetic exploration include:

Direct C-H Arylation: Advances in transition-metal catalysis, particularly with palladium and copper, could enable the direct coupling of imidazole with a suitably functionalized pyridine (B92270) precursor, eliminating the need for pre-functionalized starting materials. This approach offers higher atom economy and reduces waste.

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer and more controlled production. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and easier scale-up compared to traditional batch processes.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often increasing yields and minimizing side-product formation. This high-efficiency method is a promising avenue for the rapid synthesis of libraries of this compound derivatives for screening purposes.

Biocatalysis: The use of enzymes to catalyze the synthesis could offer unparalleled stereoselectivity and milder reaction conditions. Exploring engineered enzymes for the specific C-N coupling required would represent a significant leap towards green and sustainable chemical manufacturing.

| Methodology | Potential Advantages | Key Research Focus | Relevant Precedents |

|---|---|---|---|

| Direct C-H Arylation | High atom economy, reduced steps, lower waste | Development of selective catalysts (e.g., Pd, Cu) for pyridine-imidazole coupling | Synthesis of various bi-heterocyclic compounds |

| Flow Chemistry | Enhanced safety, precise control, scalability, improved yield | Optimization of reactor design and reaction conditions for continuous production | Industrial synthesis of active pharmaceutical ingredients |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner reactions | Screening of solvents and catalysts suitable for microwave conditions | Synthesis of heterocyclic libraries nih.gov |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Engineering of enzymes for specific C-N bond formation | Enzymatic synthesis of complex natural products |

Opportunities in Advanced Materials Design and Engineering

The bifunctional nature of this compound, featuring both a robust heterocyclic linker and multiple coordination sites, makes it an exceptionally promising building block for advanced materials. researchgate.net Its ability to act as a ligand for metal ions opens up vast possibilities in the design of coordination polymers and metal-organic frameworks (MOFs). acs.orgescholarship.org

Future opportunities in materials science include:

Metal-Organic Frameworks (MOFs): As an organic linker, this compound can be used to construct porous, crystalline MOFs. escholarship.orgnih.gov The imidazole and pyridine nitrogen atoms, along with the carboxylate group, can coordinate with various metal centers, allowing for the design of frameworks with tunable pore sizes and chemical functionalities. These materials could be engineered for applications in gas storage (e.g., CO2, H2), separation, and heterogeneous catalysis. The presence of the imidazole group can also impart specific chemical properties to the pore environment. acs.org

Luminescent Materials: The conjugated π-system of the molecule suggests inherent luminescent properties. researchgate.net Coordination to metal ions, particularly lanthanides, can modulate these properties, leading to the development of novel phosphorescent or fluorescent materials. researchgate.netnih.gov Such materials are in demand for applications in chemical sensing, bio-imaging, and solid-state lighting. researchgate.netmdpi.com The sensitivity of the luminescence to the chemical environment could be exploited to create sensors for specific metal ions, anions, or small molecules. mdpi.com

Conductive Polymers: Incorporation of this compound into polymer backbones or as a pendant group could lead to new conductive or semi-conductive materials. The nitrogen-rich structure can facilitate charge transport, making these materials potentially useful for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

| Material Type | Key Features of this compound | Potential Applications | Relevant Research Findings |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Multiple coordination sites, rigid structure, tunable functionality | Gas storage, chemical separation, catalysis | Imidazole-based ligands used to create 3D layer frameworks for sensing and adsorption. acs.orgresearchgate.net |

| Luminescent Materials | Conjugated π-system, ability to coordinate with emissive metal ions | Chemical sensors, bio-imaging probes, OLEDs | Isonicotinic acid-based complexes display diverse luminescent properties. researchgate.net Imidazole derivatives are used in fluorescent sensors. nih.gov |

| Conductive Polymers | Nitrogen-rich heterocyclic structure, potential for π-stacking | Organic electronics, batteries, anti-static coatings | Heterocyclic compounds are integral to many organic electronic materials. |

Integration with Multidisciplinary Research Paradigms

The unique combination of imidazole and isonicotinic acid moieties suggests that this compound could serve as a bridge between different scientific fields. Its structural motifs are found in many biologically active molecules, opening avenues for multidisciplinary research.

Medicinal Chemistry and Chemical Biology: Both imidazole and isonicotinic acid are well-known pharmacophores. Isonicotinic acid hydrazide (isoniazid) is a cornerstone drug for tuberculosis treatment. nih.gov Imidazole rings are present in many antifungal agents and other therapeutic compounds. nih.govresearchgate.net The hybrid structure of this compound could be a starting point for designing novel enzyme inhibitors, antimicrobial agents, or anticancer therapeutics. nih.govnih.gov Future research could involve screening the compound and its derivatives against various biological targets.

Supramolecular Chemistry: The molecule's capacity for hydrogen bonding and metal coordination makes it an ideal candidate for constructing complex supramolecular assemblies. Research could focus on creating self-assembled monolayers on surfaces, or developing gels and liquid crystals with novel properties.